molecular formula C17H14N2OS2 B2855111 (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035022-98-9

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2855111
CAS No.: 2035022-98-9
M. Wt: 326.43
InChI Key: GFSITQHXEOYCAR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is an organic compound that features both thiophene and pyridine rings

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a thiophene derivative.

    Coupling with pyridine: The thiophene-acrylamide intermediate is then coupled with a pyridine derivative under conditions that promote the formation of the desired product.

Common reagents and conditions might include:

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane or dimethylformamide.

    Temperature: Reactions may be carried out at elevated temperatures to increase yield.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the acrylamide group would yield an amine.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: can be compared to other compounds containing thiophene and pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of thiophene and pyridine rings, which may confer unique electronic properties or biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSITQHXEOYCAR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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